molecular formula C13H17N7O B5774094 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine

4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No. B5774094
M. Wt: 287.32 g/mol
InChI Key: YDTLHKWHMIBBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine, also known as HMTA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. HMTA is a triazine derivative that has been synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been found to have low toxicity and high solubility in water, making it a suitable compound for use in biological systems. It has been shown to induce apoptosis in cancer cells, leading to their death. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is its simple and efficient synthesis method, which allows for large-scale production. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine also exhibits low toxicity and high solubility in water, making it a suitable compound for use in biological systems. However, one limitation of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is its limited stability in solution, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine. One direction is to further study its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its antibacterial and antifungal properties for the development of new antibiotics. Furthermore, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can be studied for its potential use in the development of organic semiconductors and optoelectronic devices. Finally, future research can focus on improving the stability of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine in solution to enhance its effectiveness in experiments.
Conclusion
In conclusion, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is a novel compound that has shown potential applications in various fields of scientific research. Its simple and efficient synthesis method, low toxicity, and high solubility in water make it a suitable compound for use in biological systems. Further research on 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can lead to the development of new cancer therapies, antibiotics, and optoelectronic devices.

Synthesis Methods

4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can be synthesized through a one-pot reaction using 4,6-dichloro-1,3,5-triazine, phenylhydrazine, and morpholine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as ethanol. The reaction yields 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine as a white crystalline solid with a high purity of 98%.

Scientific Research Applications

4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been found to exhibit potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.

properties

IUPAC Name

4-hydrazinyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O/c14-19-12-16-11(15-10-4-2-1-3-5-10)17-13(18-12)20-6-8-21-9-7-20/h1-5H,6-9,14H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTLHKWHMIBBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.